Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate
Overview
Description
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is known for its unique structure, which includes a piperidine ring substituted with a picolinoyl group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate typically involves the reaction of 4-picolinoylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinoyl group can facilitate binding to active sites, while the piperidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 4-(Phenylamino)piperidine-1-Carboxylate: Similar in structure but with a phenylamino group instead of a picolinoyl group.
Tert-Butyl 4-Oxopiperidine-1-Carboxylate: Contains a ketone group instead of a picolinoyl group.
Tert-Butyl 4-Formylpiperidine-1-Carboxylate: Features an aldehyde group in place of the picolinoyl group.
Uniqueness
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate is unique due to the presence of the picolinoyl group, which can participate in specific interactions with biological targets. This makes it particularly useful in medicinal chemistry for the design of novel therapeutic agents .
Properties
IUPAC Name |
tert-butyl 2-(pyridine-4-carbonyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDATOFWHLZNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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